molecular formula C15H15N B1200822 9,9-Dimethyl-9,10-dihydroacridine CAS No. 6267-02-3

9,9-Dimethyl-9,10-dihydroacridine

Cat. No.: B1200822
CAS No.: 6267-02-3
M. Wt: 209.29 g/mol
InChI Key: JSEQNGYLWKBMJI-UHFFFAOYSA-N
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Description

9,9-Dimethyl-9,10-dihydroacridine is an organic compound with the molecular formula C15H15N. It is a derivative of acridine, characterized by the presence of two methyl groups at the 9th position and a hydrogenated 9,10-dihydro structure. This compound is known for its stability and unique photophysical properties, making it a valuable component in various scientific and industrial applications .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    High-Temperature Condensation: Industrially, this compound can be produced by the high-temperature condensation of acetone and diphenylamine.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of acridine derivatives.

    Reduction: The compound can be reduced to form various hydrogenated derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are introduced at specific positions on the acridine ring.

Common Reagents and Conditions:

Major Products:

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

Target of Action

The primary target of 9,9-Dimethyl-9,10-dihydroacridine is DNA . The compound interacts with DNA through a process known as intercalation . This process involves the insertion of the planar aromatic rings of the compound between the base pairs of the DNA double helix .

Mode of Action

The mode of action of this compound primarily involves DNA intercalation . The compound’s planar structure allows it to insert itself between the base pairs of the DNA double helix . This intercalation can disrupt the normal functioning of DNA and related enzymes, leading to various downstream effects .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving DNA and related enzymes . By intercalating into DNA, the compound can disrupt the normal functioning of these enzymes, potentially leading to a variety of downstream effects .

Result of Action

The result of the action of this compound is primarily the disruption of normal DNA function . By intercalating into DNA, the compound can disrupt the normal functioning of DNA and related enzymes . This can lead to a variety of downstream effects, potentially including the inhibition of cell growth and division .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s luminescent properties can be affected by the presence of other molecules, such as those found in organic light-emitting diodes (OLEDs) . Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature and light exposure .

Biochemical Analysis

Biochemical Properties

9,9-Dimethyl-9,10-dihydroacridine plays a significant role in biochemical reactions, particularly as a catalyst and a stabilizing agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with FtsZ, a protein involved in bacterial cell division, promoting FtsZ polymerization and disrupting the formation of the Z-ring at the division site . This interaction leads to the interruption of bacterial cell division and ultimately cell death. Additionally, this compound exhibits strong basicity, making it an effective organic base catalyst in various biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, this compound disrupts cell division by promoting FtsZ polymerization, leading to cell death . In eukaryotic cells, it has been shown to enhance fluorescence properties, making it useful in super-resolution imaging of live cells . This compound also affects cellular metabolism by acting as a catalyst in various biochemical reactions, thereby influencing metabolic flux and metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as FtsZ, promoting polymerization and disrupting cell division . Additionally, it acts as an enzyme inhibitor or activator, depending on the specific biochemical reaction. For instance, it inhibits the formation of reactive oxygen species (ROS) by preventing the oxidation of certain substrates . This inhibition is crucial in reducing oxidative stress and protecting cells from damage. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied extensively in laboratory settings. It has been found to be highly stable at room temperature, with minimal degradation or oxidation . Long-term studies have shown that this compound maintains its biochemical properties and continues to exert its effects on cellular function over extended periods . In in vitro and in vivo studies, the compound has demonstrated consistent activity, making it a reliable agent for various biochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance cellular function and promote metabolic activity . At high doses, it can exhibit toxic or adverse effects, such as disrupting cellular homeostasis and causing oxidative stress . Threshold effects have been identified, indicating the optimal dosage range for achieving desired biochemical outcomes without causing harm to the organism.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It acts as a catalyst in the synthesis of amides and esters, as well as in acid-catalyzed reactions . The compound also influences metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . These interactions can lead to changes in metabolite levels and overall metabolic activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake and distribution within the cell . The compound’s localization and accumulation are influenced by its interactions with these transporters and binding proteins, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is directed by targeting signals and post-translational modifications that guide the compound to specific organelles. The subcellular distribution of this compound influences its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

9,9-dimethyl-10H-acridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-15(2)11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3-10,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEQNGYLWKBMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2NC3=CC=CC=C31)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064185
Record name Acridine, 9,10-dihydro-9,9-dimethyl-
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Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6267-02-3
Record name 9,9-Dimethyl-9,10-dihydroacridine
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Record name 9,9-Dimethylcarbazine
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Record name 9,9-DIMETHYLACRIDAN
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Record name Acridine, 9,10-dihydro-9,9-dimethyl-
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Record name Acridine, 9,10-dihydro-9,9-dimethyl-
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Record name 9,10-dihydro-9,9-dimethylacridine
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Record name 9,9-DIMETHYLCARBAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 9,9-Dimethyl-9,10-dihydroacridine?

A1: The molecular formula of this compound is C15H15N, and its molecular weight is 209.29 g/mol.

Q2: Are there any characteristic spectroscopic features of DMAC?

A2: DMAC derivatives often exhibit characteristic absorption and emission spectra, which can be influenced by the attached acceptor unit and solvent polarity [, , ]. Theoretical calculations like density functional theory (DFT) and time-dependent DFT (TD-DFT) are commonly used to analyze and predict these spectroscopic properties [, , , ].

Q3: Is DMAC thermally stable?

A3: DMAC derivatives generally show high thermal stability. For example, compounds incorporating DMAC as a donor unit have demonstrated 5% weight loss temperatures exceeding 300 °C [].

Q4: How does DMAC perform in thin films for OLED applications?

A4: DMAC derivatives have shown promising results as emitters in organic light-emitting diodes (OLEDs). They can be used in both doped and non-doped configurations [, , , , ]. Factors like molecular configuration and aggregation-induced emission (AIE) properties significantly influence the performance in thin films [, , ].

Q5: Are there any strategies to improve the stability of DMAC-based OLEDs?

A5: Research indicates that reducing the excited-state dipole moment of DMAC-based TADF emitters can improve device stability. For example, attaching a donor and acceptor at the 1- and N-positions of carbazole, respectively, resulted in a smaller excited-state dipole moment and enhanced operational lifetime compared to the 3- and N-substituted analog [].

Q6: How is computational chemistry employed in DMAC research?

A6: Computational methods like DFT and TD-DFT are extensively used to predict the electronic and optical properties of DMAC-based compounds. These calculations provide insights into energy levels, singlet-triplet energy gaps (ΔEST), and oscillator strengths, which are crucial for designing efficient TADF emitters [, , , ].

Q7: How does modifying the structure of DMAC affect its properties?

A7: Structural modifications of DMAC significantly impact its photophysical and electronic properties. For instance, introducing electron-withdrawing groups like fluorine or trifluoromethyl groups at the 2,7-positions of DMAC can fine-tune the donor strength and emission color of the resulting TADF emitters []. Similarly, changing the linking position of DMAC on a diphenylsulfone acceptor unit can influence the energy levels, minimize reorganization energy, and affect the emission color [].

Q8: How does the choice of acceptor unit impact the performance of DMAC-based TADF emitters?

A8: The acceptor unit plays a crucial role in determining the emission color and efficiency of DMAC-based TADF emitters. For example, using 2,3-dicyanopyrazino phenanthrene as an acceptor with DMAC yielded yellow to deep-red emissions, while diphenylethyne as an acceptor resulted in sky-blue emission [, ].

Q9: What is the impact of intramolecular hydrogen bonding in DMAC-based TADF emitters?

A9: Introducing intramolecular hydrogen bonding in DMAC-based TADF emitters can be beneficial. It can lead to reduced singlet-triplet energy splitting, suppressed non-radiative decay, and enhanced luminescence efficiency, ultimately improving the performance of solution-processed non-doped OLEDs [].

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